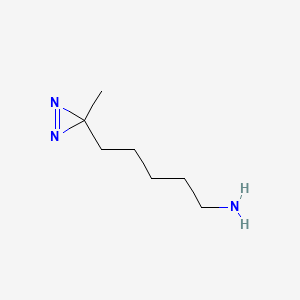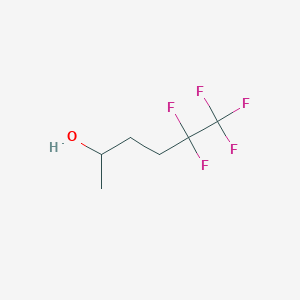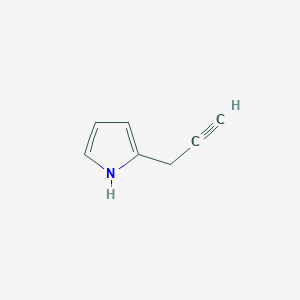
4-(Thiophen-2-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thiophen-2-yl)butan-2-one is an organic compound that features a thiophene ring attached to a butanone moiety Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
4-(Thiophen-2-yl)butan-2-one can be synthesized through several methods, including:
-
Claisen Condensation: : This method involves the reaction of thiophene-2-carboxaldehyde with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation followed by dehydration to yield the desired product.
-
Friedel-Crafts Acylation: : Another method involves the acylation of thiophene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion, which then attacks the thiophene ring to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.
化学反应分析
Types of Reactions
4-(Thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
-
Substitution: : Electrophilic substitution reactions can occur on the thiophene ring. For example, halogenation using bromine or chlorination using chlorine can introduce halogen atoms onto the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, chlorine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophenes
科学研究应用
4-(Thiophen-2-yl)butan-2-one has several applications in scientific research:
-
Medicinal Chemistry: : The compound is used as a building block for the synthesis of pharmaceuticals. Its thiophene ring is a common motif in many biologically active molecules.
-
Materials Science: : Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
-
Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules
作用机制
The mechanism of action of 4-(Thiophen-2-yl)butan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules, influencing their activity.
相似化合物的比较
4-(Thiophen-2-yl)butan-2-one can be compared with other thiophene derivatives such as:
Thiophene-2-carboxaldehyde: Similar in structure but lacks the butanone moiety.
2-Acetylthiophene: Contains an acetyl group instead of a butanone moiety.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a butanone moiety.
The uniqueness of this compound lies in its combination of the thiophene ring with a butanone moiety, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
59594-93-3 |
|---|---|
分子式 |
C8H10OS |
分子量 |
154.23 g/mol |
IUPAC 名称 |
4-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H10OS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3 |
InChI 键 |
CFUJXLFEFSNRLR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


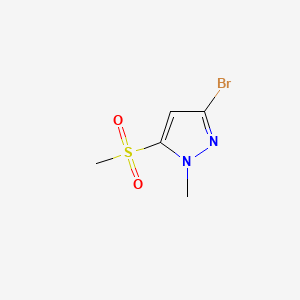

amine, Mixture of diastereomers](/img/structure/B15323237.png)

![1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
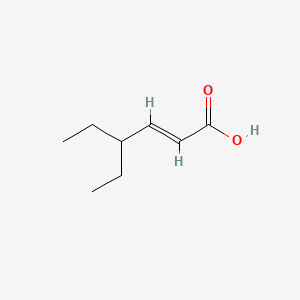
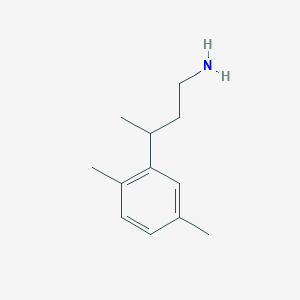
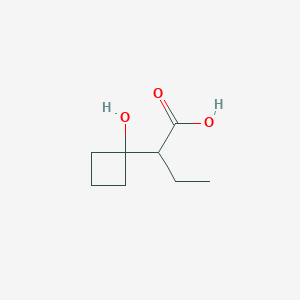
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)


